2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine

Description

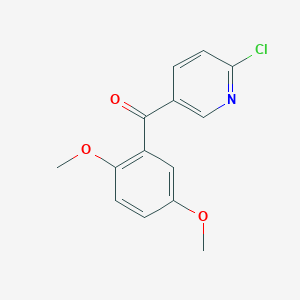

Structure

2D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(2,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-18-10-4-5-12(19-2)11(7-10)14(17)9-3-6-13(15)16-8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYHKAVUPIVWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219907 | |

| Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-52-3 | |

| Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(2,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pyridine Derivatives

A key precursor, 2-chloro-5-methylpyridine , is commonly prepared via halogenation of dihydropyridone derivatives using chlorinating agents such as phosphorus oxychloride (phosphoryl chloride) or phosgene under controlled heating (80–130 °C) in high boiling solvents like 1,2,4-trichlorobenzene. The process involves:

- Halogenation of dihalo compounds (e.g., 2-oxo-5-methyl-5,6-dichloropiperidine).

- Dehydrohalogenation to form the pyridine ring with chloro substitution.

This method yields 2-chloro-5-methylpyridine efficiently, with reaction times ranging from 1 to 8 hours depending on reagent addition and temperature control.

Preparation of 2-Chloro-5-chloromethylpyridine

Another important intermediate is 2-chloro-5-chloromethylpyridine , synthesized by chlorination and cyclization reactions. The process innovates by:

- Conducting chlorination addition in solvents like N,N-dimethylformamide (DMF) at low temperatures (-5 °C to 25 °C) with controlled chlorine gas introduction.

- Followed by cyclization using chlorinated reagents such as phosphorus oxychloride or thionyl chloride in aromatic solvents (toluene, chlorobenzene) with organic bases or hydrogen halides as catalysts.

This two-step approach avoids by-product formation and achieves high purity (>95%) of the chloromethylpyridine intermediate.

Acylation to Introduce 2,5-Dimethoxybenzoyl Group

The benzoylation step to attach the 2,5-dimethoxybenzoyl moiety at the 5-position of the pyridine ring is typically performed via:

- Friedel-Crafts acylation or

- Nucleophilic substitution of chloromethyl groups with 2,5-dimethoxybenzoyl derivatives .

While direct procedures for this compound are scarce, analogous benzoylation reactions use acid chlorides (e.g., 2,5-dimethoxybenzoyl chloride) in the presence of Lewis acids or bases to couple with pyridine derivatives.

Detailed Reaction Conditions and Data Summary

Research Findings and Optimization Notes

- Chlorinating agents such as phosphorus oxychloride are preferred due to their dual role as chlorinating and dehydrating agents, improving yield and purity.

- Solvent choice impacts reaction efficiency; high boiling aromatic solvents like 1,2,4-trichlorobenzene facilitate higher temperature reactions without decomposition.

- Temperature control is critical during chlorination to avoid over-chlorination or side reactions; low temperatures (-5 to 25 °C) during chlorine gas addition improve selectivity.

- Reaction time optimization balances conversion and side-product formation; extended reaction times at elevated temperatures post reagent addition ensure complete conversion.

- Purification typically involves extraction, washing, and silica gel chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 2-azido-5-(2,5-dimethoxybenzoyl)pyridine or 2-thiocyanato-5-(2,5-dimethoxybenzoyl)pyridine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-chloro-5-(2,5-dimethoxybenzyl)pyridine.

Scientific Research Applications

2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzoyl moiety play crucial roles in binding to these targets, thereby modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences in substituents, molecular weights, and applications among 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₄H₁₁ClNO₃ | 276.5 | 2-Cl, 5-(2,5-dimethoxybenzoyl) | Pharmaceutical intermediates |

| 5-Chloro-2-formylpyridine | C₆H₄ClNO | 141.55 | 5-Cl, 2-formyl | Chemical synthesis precursors |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 2-Cl, 5-CF₃ | Agrochemicals, pesticides |

| 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C₁₁H₁₃ClN₄·2HCl | 311.62 | 2-Cl, 5-(pyrazolylmethyl) | Drug discovery, research chemicals |

Key Observations:

- Substituent Effects:

- The dimethoxybenzoyl group in the target compound provides electron-donating methoxy groups and an electron-withdrawing carbonyl, creating a balanced electronic profile. This contrasts with the strongly electron-withdrawing trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyridine, which enhances stability and lipophilicity for agrochemical applications .

- The formyl group in 5-Chloro-2-formylpyridine offers reactivity for further functionalization but lacks the steric bulk of benzoyl or pyrazolylmethyl groups, limiting its application scope .

- Molecular Weight and Solubility:

- The target compound’s higher molecular weight (~276.5 g/mol) compared to simpler analogs (e.g., 141.55 g/mol for 5-Chloro-2-formylpyridine) suggests reduced solubility in polar solvents, necessitating formulation optimization for pharmaceutical use.

Biological Activity

Overview

2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure

The compound features a pyridine ring substituted with a chloro group and a dimethoxybenzoyl moiety, which contributes to its unique chemical properties. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound likely binds to active sites on enzymes, inhibiting their function and thereby disrupting metabolic pathways. For instance, its interaction with bacterial cell wall synthesis enzymes may explain its antimicrobial effects.

Study on Antimicrobial Effects

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine and evaluated their antimicrobial activities. Among these, this compound was highlighted for its potent activity against Gram-positive bacteria . The study utilized both disk diffusion and broth microdilution methods to assess efficacy.

Antidiabetic Research

A comparative analysis involving various pyridine derivatives indicated that those with electron-withdrawing groups exhibited enhanced inhibitory activity against α-glucosidase. Although direct studies on this compound are sparse, the trends observed suggest potential for further exploration in diabetic therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzoyl group or altering the position of the chloro substituent may enhance potency and selectivity towards specific biological targets. Future studies should focus on systematic variations to elucidate optimal configurations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-(2,5-dimethoxybenzoyl)pyridine, and how do substituent positions influence reaction conditions?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloro-pyridine derivatives are synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling for benzoyl group introduction. Substituent positions (e.g., methoxy groups on benzoyl) require careful optimization of reaction temperature, catalysts (e.g., Pd for cross-coupling), and protecting groups to prevent side reactions. Chlorination at the 2-position of pyridine often employs POCl₃ or SOCl₂ under reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. ¹H NMR resolves methoxy and aromatic protons, while IR confirms carbonyl (C=O) stretching. Contradictions between expected and observed peaks (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or computational simulations (DFT) .

Q. What safety precautions are essential when handling this compound, given its structural analogs?

- Methodological Answer : Structural analogs (e.g., 2-Chloro-5-(chloromethyl)pyridine) indicate risks of skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Emergency protocols include immediate rinsing for exposure and using dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and packing interactions. For example, copper complexes of chloro-pyridines show syn/anti conformations of substituents affecting coordination geometry. Discrepancies between experimental and theoretical models are addressed via Hirshfeld surface analysis or R-factor optimization .

Q. What strategies are used to evaluate bioactivity (e.g., enzyme inhibition) and address inconsistencies in IC₅₀ measurements?

- Methodological Answer : Bioactivity assays (e.g., antiglycation, β-glucuronidase inhibition) require dose-response curves with triplicate measurements. Inconsistent IC₅₀ values may arise from assay interference (e.g., solvent effects) or protein aggregation. Normalize data using positive controls (e.g., ascorbic acid for antioxidants) and validate via molecular docking (AutoDock, MOE) to correlate activity with binding poses .

Q. How can computational chemistry reconcile contradictions between experimental and predicted reactivity data?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, discrepancies in regioselectivity (e.g., trifluoromethyl vs. methoxy substituents) are modeled using Gaussian or ORCA. Compare Mulliken charges with experimental NMR chemical shifts to validate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.